
3,4-Pyridinedicarboximide
Overview
Description
3,4-Pyridinedicarboximide (CAS: 4664-01-1) is a bicyclic heteroaromatic compound with the molecular formula C₇H₄N₂O₂ and a molecular weight of 148.12 g/mol. It consists of a pyridine ring fused with a dicarboximide moiety, forming a 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione structure . Key physicochemical properties include:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-pyridinedicarboximide typically involves the reaction of 3,4-pyridinedicarboxylic acid with ammonia or primary amines. One common method includes the use of bromine in an alkaline medium. For instance, this compound can be synthesized by dissolving 3,4-pyridinedicarboxylic acid in sodium hydroxide, followed by the addition of bromine at low temperatures .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,4-Pyridinedicarboximide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the imide group to amine derivatives.
Substitution: The imide group can be substituted with various nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, typically under acidic or basic conditions
Major Products Formed:
Oxidation: Pyridine derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted imides depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
3,4-Pyridinedicarboximide has shown promising results in anticancer research. A study highlighted its ability to inhibit cell growth and tumor progression through mechanisms involving vascular endothelial growth factor (VEGF) pathways. In vitro tests demonstrated its effectiveness in reducing proliferation in human umbilical vein endothelial cells (HUVECs) and in mouse tumor models, indicating potential as a therapeutic agent for various cancers .
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has been evaluated for its anti-inflammatory properties. Research using arthritis models showed that it could significantly reduce foot edema, suggesting its utility in treating inflammatory diseases such as rheumatoid arthritis .
Ocular Health
this compound has also been investigated for its role in preventing age-related macular degeneration and diabetic retinopathy. Studies utilizing rat models of choroidal neovascularization demonstrated its capacity to inhibit this condition, thus highlighting its potential application in ocular therapeutics .
Biochemical Applications
Urease Inhibition
Recent studies have explored the inhibitory effects of pyridine carboxamide derivatives on urease activity. The synthesized derivatives exhibited varying degrees of inhibition, with some compounds achieving IC50 values as low as 1.07 µM. This suggests their potential use as therapeutic agents in conditions where urease activity is detrimental, such as in certain infections and kidney stones .
Carbonic Anhydrase Inhibition
The compound's derivatives have also been studied for their ability to inhibit carbonic anhydrase, an enzyme crucial for various physiological processes. These findings open avenues for developing new treatments for conditions like glaucoma and epilepsy .
Materials Science
Synthesis of Complexes
this compound has been utilized in the synthesis of metal complexes that exhibit unique optical properties. For instance, a zinc(II) complex with 4-pyridine carboxamide was characterized using various spectroscopic techniques, revealing potential applications in photonics and catalysis .
Data Tables
Application Area | Findings | IC50 Values/Effectiveness |
---|---|---|
Anticancer Activity | Inhibits HUVEC proliferation; tumor growth inhibition | Not specified |
Anti-inflammatory | Reduces foot edema in arthritis models | Not specified |
Urease Inhibition | Effective against urease with varying IC50 values | 1.07 µM (best candidate) |
Carbonic Anhydrase Inhibition | Demonstrated selective inhibition potential | Not specified |
Metal Complex Synthesis | Synthesized zinc(II) complex showing unique optical properties | Not specified |
Case Studies
Case Study 1: Anticancer Research
A study conducted at the National Cancer Institute evaluated the anticancer efficacy of various pyridine derivatives, including this compound. The results indicated that certain derivatives exhibited selective cytotoxicity against leukemia and colon cancer cells, providing insights into structure-activity relationships that guide further development .
Case Study 2: Urease Activity
In a comparative study on urease inhibitors, several pyridine carboxamide derivatives were tested for their inhibitory effects. The most potent derivative demonstrated an IC50 of 1.07 µM against urease, significantly outperforming standard inhibitors used in clinical settings .
Mechanism of Action
The mechanism of action of 3,4-pyridinedicarboximide involves its interaction with specific molecular targets in the body. It has been shown to exhibit weak affinity for μ-opioid receptors, which may contribute to its analgesic effects. Additionally, the compound can modulate the activity of certain neurotransmitters, leading to its sedative properties .
Comparison with Similar Compounds
Pharmacological Activity :
- Analgesic Properties : In murine models, derivatives of 3,4-pyridinedicarboximide exhibit potent analgesic activity in the writhing test (ED₅₀ = 3.25–19.2 mg/kg), surpassing acetylsalicylic acid (ED₅₀ = 39.15 mg/kg) and approaching morphine (ED₅₀ = 2.44 mg/kg) .
- Low Toxicity : LD₅₀ > 2000 mg/kg in mice, indicating favorable safety .
- CNS Effects : Suppresses locomotor activity and prolongs barbiturate-induced sleep .
Thermal Behavior :
- Polymorphism is observed, with stable and metastable solid-state forms influenced by solvents (ethanol vs. n-hexane) and thermal history . Differential scanning calorimetry (DSC) reveals melting transitions between 180–220°C .
2.1. Structural and Functional Analogues
The following table compares this compound with structurally related dicarboximides:
2.2. Key Comparative Insights
A. Pharmacological Activity :
- Analgesic Potency : this compound derivatives outperform phthalimides and succinimides in the writhing test, likely due to the pyridine ring’s electronic effects enhancing receptor binding . However, their hot-plate test performance is inferior, suggesting a peripheral rather than central mechanism .
- Enzyme Inhibition : this compound derivatives inhibit both COX-1 and COX-2 (IC₅₀ ≈ meloxicam), while phthalimides show weaker COX affinity .
C. Thermal Stability :
- Polymorphism : this compound forms multiple solid-state phases (e.g., metastable forms upon quenching), unlike succinimide or maleimide . This property is critical for drug formulation, as polymorphs can alter bioavailability .
D. Structural Modifications :
Biological Activity
3,4-Pyridinedicarboximide, also known as a pyridine derivative, has garnered attention in recent years for its diverse biological activities. This compound is structurally characterized by the presence of two carboximide groups attached to a pyridine ring, which contributes to its pharmacological properties. This article explores its biological activities, including antimicrobial, anti-inflammatory, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
This compound can be represented as follows:
This compound features a pyridine ring substituted with two carboximide functional groups at the 3 and 4 positions. The unique arrangement of these groups influences its interactions with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. A study by Kramarova et al. (2024) identified pyridine carboxamide derivatives as promising candidates against Mycobacterium tuberculosis. The compound MMV687254, a derivative of this compound, showed bactericidal activity comparable to isoniazid in macrophages and inhibited M. tuberculosis growth effectively in vitro .
Table 1: Antimicrobial Activity of Pyridine Carboxamide Derivatives
Compound | Target Pathogen | Activity Type | Reference |
---|---|---|---|
MMV687254 | Mycobacterium tuberculosis | Bactericidal | Kramarova et al. |
RX-6 | Urease (various pathogens) | Inhibition | MDPI |
RX-7 | Urease (various pathogens) | Inhibition | MDPI |
Anti-inflammatory Effects
Research has indicated that this compound derivatives possess anti-inflammatory properties. In vitro studies on RAW 264.7 macrophage cell lines revealed that certain pyridine carboxamides could modulate inflammatory responses effectively. The mechanism involves the inhibition of pro-inflammatory cytokines and the modulation of signaling pathways associated with inflammation .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of Enzymatic Activity : Compounds derived from this compound have been shown to inhibit enzymes such as urease, which is crucial for the survival of certain pathogens .
- Prodrug Activation : Some derivatives act as prodrugs that require metabolic activation within the target organism to exert their antimicrobial effects. For instance, MMV687254 is activated by M. tuberculosis amidase AmiC .
- Modulation of Cellular Signaling : The anti-inflammatory effects are attributed to the modulation of signaling pathways involved in cytokine production and immune response regulation .
Study on Urease Inhibition
A comparative study on various pyridine carboxamide derivatives highlighted RX-6 as a potent urease inhibitor with an IC50 value of 1.07 µM, outperforming other synthesized compounds . This finding underscores the potential of these compounds in treating infections where urease plays a critical role.
Anti-Tubercular Activity
In a significant study focusing on anti-tubercular agents, MMV687254 was shown to inhibit M. tuberculosis growth in both liquid cultures and infected macrophages . This dual action suggests its potential for development into a therapeutic agent against tuberculosis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,4-Pyridinedicarboximide derivatives?
The synthesis typically involves refluxing 4-alkoxy-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine with formalin and amines in tetrahydrofuran (THF). For example, 4-methoxy or 4-ethoxy derivatives are reacted with 33% formalin, followed by amine addition (e.g., 4-benzylpiperazine) under reflux. Purification via crystallization from ethanol/n-hexane yields target compounds. Characterization uses , IR, and elemental analysis .
Q. Which analytical techniques are essential for characterizing this compound derivatives?
Critical methods include:
- for verifying substituent positions and hydrogen environments.
- FTIR to confirm imide carbonyl stretches (~1700–1750 cm).
- Elemental analysis to validate purity and stoichiometry.
- Differential Scanning Calorimetry (DSC) to identify melting points and polymorphic transitions .
Advanced Research Questions
Q. How can DSC and thermogravimetric analysis (TG) resolve thermal stability and polymorphism in these derivatives?
DSC detects solid-state transitions (e.g., melting, crystallization), while TG quantifies decomposition temperatures. For example, solvent choice (ethanol vs. n-hexane) and mechanical treatment (grinding) can induce metastable polymorphs. Long-term storage studies reveal stability hierarchies, with some derivatives showing two stable and one metastable form .
Q. How do structural modifications (e.g., alkoxy groups) alter pharmacological activity?
Introducing alkoxy groups (-OCH, -OCH) at position 2 of the pyridine ring enhances analgesic potency. Substitutions in the piperazine aryl group (e.g., trifluoromethyl) improve selectivity for CNS targets. Comparative studies using the "writhing syndrome" and "hot plate" tests show derivatives outperforming acetylsalicylic acid and morphine in analgesia .
Q. How to address contradictions between analgesic activity and weak μ-opioid receptor affinity?
While some derivatives exhibit potent analgesia in vivo (ED < 50 mg/kg), radioligand binding assays reveal low μ-opioid affinity (IC > 1 µM). This suggests non-opioid mechanisms, such as cyclooxygenase (COX) inhibition or serotoninergic modulation. Follow-up studies should combine receptor knockout models with COX-1/COX-2 enzymatic assays .
Q. What computational strategies predict binding interactions with cyclooxygenase (COX) enzymes?
Molecular docking using AutoDock Vina or Schrödinger Suite can model ligand-enzyme interactions. Key parameters include hydrogen bonding with COX-2 residues (e.g., Arg120, Tyr355) and hydrophobic contacts. Validation via fluorescence quenching (BSA binding) and circular dichroism confirms predicted binding modes .
Q. How does carbonyl oxygen introduction in phthalimide analogs affect biological activity?
Replacing the pyridine ring with a benzene ring (to form phthalimide) reduces steric hindrance, enhancing COX-2 selectivity. Adding a carbonyl oxygen in the linker lowers piperazine nitrogen basicity, facilitating hydrogen bonding with enzymatic targets. Activity shifts from analgesia to anti-inflammatory effects .
Q. What methodologies evaluate serum albumin interactions for pharmacokinetic profiling?
- Fluorescence spectroscopy measures BSA fluorescence quenching (λ = 280 nm) to calculate binding constants (K).
- Circular dichroism (CD) detects conformational changes in BSA upon ligand binding.
- Molecular docking identifies binding pockets (e.g., Sudlow site I) and interaction forces (van der Waals, hydrogen bonds) .
Q. How to optimize crystallization conditions for stable polymorphs?
Screen solvents (polar vs. non-polar) and cooling rates. Slow evaporation from ethanol yields Form I (mp 232–235°C), while rapid quenching from n-hexane produces metastable Form II. Mechanical grinding can induce Form III, which reverts to Form I upon storage .
Q. What in vitro assays quantify COX-1/COX-2 inhibition?
- Enzymatic assays : Monitor prostaglandin production via colorimetric (e.g., COX Inhibitor Screening Kit) or fluorometric methods.
- IC determination : Compare inhibition potency to reference drugs (e.g., meloxicam).
- Selectivity ratios : Calculate COX-2/COX-1 IC ratios to identify isoform-specific inhibitors .
Properties
IUPAC Name |
pyrrolo[3,4-c]pyridine-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c10-6-4-1-2-8-3-5(4)7(11)9-6/h1-3H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSABZBUTDSWMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196891 | |
Record name | 3,4-Pyridinedicarboximide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4664-01-1 | |
Record name | 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4664-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cinchomeronimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004664011 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Pyridinedicarboximide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524479 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Pyridinedicarboximide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Pyridinedicarboximide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CINCHOMERONIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0F2A90A07 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.